molecular formula C10H8ClNO2S B1631436 Ethyl 2-chloro-6-benzothiazolecarboxylate CAS No. 78485-37-7

Ethyl 2-chloro-6-benzothiazolecarboxylate

Cat. No.: B1631436
CAS No.: 78485-37-7
M. Wt: 241.69 g/mol
InChI Key: XISSCVMIXDMKLH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-benzothiazolecarboxylate is a chemical compound with the molecular formula C₁₀H₈ClNO₂S and a molecular weight of 241.7 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl 2-chloro-6-benzothiazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with cupric chloride and tert-butyl nitrite in acetonitrile . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The mixture is stirred for a specific period to ensure complete reaction.

Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Ethyl 2-chloro-6-benzothiazolecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-6-benzothiazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-benzothiazolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 2-chloro-6-benzothiazolecarboxylate can be compared with other benzothiazole derivatives, such as:

The presence of the chlorine atom and the ester group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSCVMIXDMKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507081
Record name Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78485-37-7
Record name Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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